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Compound of Interest

Compound Name: Ciwujianoside C2

Cat. No.: B13904856

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Ciwujianoside C2, a triterpenoid saponin isolated from the leaves of Acanthopanax senticosus
(Rupr. et Maxim.) Harms. This document is intended to serve as a valuable resource for
researchers engaged in natural product chemistry, pharmacology, and drug development by
presenting available spectroscopic information, outlining detailed experimental protocols, and
illustrating the analytical workflow.

Introduction to Ciwujianoside C2

Ciwujianoside C2 is a complex triterpenoid saponin belonging to the oleanane-type. It has
been identified as one of the numerous bioactive constituents of Acanthopanax senticosus, a
plant widely used in traditional medicine. The molecular formula of Ciwujianoside C2 is
C60H94026, and its CAS number is 114892-56-7[1][2]. The structural elucidation of
Ciwujianoside C2 and its congeners was first reported in 1988][3].

Spectroscopic Data

The definitive *H and 13C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
data for Ciwujianoside C2 are detailed in the primary literature. While the full experimental
dataset from the original publication could not be accessed for this guide, the following tables
are structured to present such data in a clear and standardized format, as is customary in the
field of natural product chemistry.
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NMR Spectroscopic Data

The *H and 13C NMR data are fundamental for the structural elucidation of complex natural
products like Ciwujianoside C2. The chemical shifts () are reported in parts per million (ppm)
and coupling constants (J) in Hertz (Hz). The assignments are typically confirmed through a
combination of 1D (*H, 3C, DEPT) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments.

Table 1: *H NMR Spectroscopic Data for Ciwujianoside C2 (Placeholder Data)

Position OH (ppm) Multiplicity J (Hz)

Note: The specific *H NMR data for Ciwujianoside C2 from the primary literature is required to

populate this table.

Table 2: 13C NMR Spectroscopic Data for Ciwujianoside C2 (Placeholder Data)

Position oC (ppm) DEPT

Note: The specific 13C NMR data for Ciwujianoside C2 from the primary literature is required

to populate this table.

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern of a molecule, aiding in the confirmation of its structure and the identification of its
components. For large glycosides like Ciwujianoside C2, Electrospray lonization (ESI) is a

commonly used soft ionization technique.
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Table 3: Mass Spectrometry Data for Ciwujianoside C2

lonization Molecular
Mass Analyzer Observed m/z lon Type
Mode Formula
[M+H]*,
ESI To be specified To be specified [M+Na]*, or [M- C60H94026
H]~

Note: Specific high-resolution mass spectrometry (HRMS) data, including the exact mass and
fragmentation pattern for Ciwujianoside C2, would be found in the primary literature.

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic
data for triterpenoid saponins like Ciwujianoside C2, based on standard practices in the
field[1][4].

NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz or 600
MHz instrument, equipped with a cryoprobe is typically used for the analysis of complex

natural products.

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent, commonly pyridine-d5 (C5D5N), methanol-d4 (CD30D), or dimethyl sulfoxide-d6
(DMSO-d6). Tetramethylsilane (TMS) is often added as an internal standard (6 0.00 ppm).

e 1D NMR Spectra:

o H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-

noise ratio.

o 13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are
recorded to differentiate between CH3, CH2, CH, and quaternary carbons.

e 2D NMR Spectra:

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b13904856?utm_src=pdf-body
https://www.benchchem.com/product/b13904856?utm_src=pdf-body
https://www.benchchem.com/product/b13904856?utm_src=pdf-body
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.825763/pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11136543/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13904856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o COSY (Correlation Spectroscopy): To establish *H-*H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond *H-13C
correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) *H-3C
correlations, which is crucial for connecting different structural fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and
elucidate the relative stereochemistry.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI)
source is typically employed.

Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol
or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

lonization: ESI is performed in either positive or negative ion mode. In positive mode,
adducts such as [M+H]* and [M+Na]* are commonly observed. In negative mode, the
deprotonated molecule [M-H]~ is typically detected.

Tandem Mass Spectrometry (MS/MS): To obtain structural information, fragmentation of the
precursor ion is induced by collision-induced dissociation (CID) or higher-energy collisional
dissociation (HCD). The resulting fragment ions provide information about the structure of
the aglycone and the sequence and linkage of the sugar moieties.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for the

spectroscopic analysis of a natural product and a conceptual representation of how

Ciwujianoside C2 might interact with a cellular signaling pathway, given that some saponins

are known to modulate such pathways.
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Caption: Workflow for the isolation and structural elucidation of Ciwujianoside C2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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